(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
CAS No.: 1434073-24-1
Cat. No.: VC2730326
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1434073-24-1 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.3 g/mol |
IUPAC Name | tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
Standard InChI Key | OGIPSHDJYIEDKG-RKDXNWHRSA-N |
Isomeric SMILES | C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N |
SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N |
Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Characteristics
(2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position (N-1), an amino group at the 4-position, and a methyl substituent at the 2-position of the piperidine ring. The compound's stereochemical configuration is specifically defined with both the 2-methyl and 4-amino substituents in the (R) configuration, giving it distinct three-dimensional structural properties that are crucial for its applications in stereoselective synthesis .
The compound belongs to the broader class of N-protected piperidines, which serve as valuable intermediates in various synthetic pathways. Its molecular structure can be visualized as a six-membered piperidine ring with three key functional groups: the tert-butyloxycarbonyl protecting group at nitrogen-1, the amino group at carbon-4, and the methyl group at carbon-2. The presence of "rel" in the name indicates that the stereochemistry is relative rather than absolute, meaning that both stereocenters have the same relative configuration .
Chemical Identifiers and Basic Properties
The compound is characterized by several standardized identifiers, presented in Table 1:
Parameter | Value |
---|---|
Primary CAS Number | 1434073-24-1 |
Alternative CAS Number | 1691250-97-1 |
Molecular Formula | C₁₁H₂₂N₂O₂ |
Molecular Weight | 214.30 g/mol |
IUPAC Name | tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
InChIKey | OGIPSHDJYIEDKG-RKDXNWHRSA-N |
Isomeric SMILES | C[C@@H]1CC@@HN |
Table 1: Chemical identifiers and properties of (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Physical and Chemical Properties
Understanding the physical and chemical properties of (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is essential for its effective application in synthesis and research. The compound exists as a colorless to slightly yellowish liquid or solid depending on purity and temperature conditions.
Structural Features and Reactivity
The reactivity of this compound is primarily determined by its functional groups:
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The amino group at the 4-position serves as a nucleophilic center, enabling various transformations including acylation, alkylation, and coupling reactions.
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The Boc-protected piperidine nitrogen provides stability to the molecule while allowing for selective deprotection under acidic conditions when needed for subsequent reactions.
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The methyl group at the 2-position creates a stereogenic center that influences the three-dimensional structure of the molecule and potentially affects its reactivity in stereoselective transformations .
Synthesis Methods and Approaches
Several synthetic routes have been developed for the preparation of (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate, with varying levels of efficiency, stereoselectivity, and scalability.
Catalytic Hydrogenation Approach
One of the documented synthetic pathways involves a sequence starting from ethyl 4-methyl-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate. The process involves catalytic hydrogenation followed by debenzylation and protection with di-tert-butyl dicarbonate (Boc₂O) .
The general synthetic sequence can be outlined as follows:
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Catalytic hydrogenation of tetrahydropyridine derivative using rhodium catalyst to reduce the double bond
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Debenzylation using palladium catalyst to remove the phenylethyl protecting group
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Boc protection of the resulting secondary amine
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Conversion of the ethyl ester to the 4-amino derivative
Alternative Synthetic Approaches
Alternative approaches may involve:
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Reduction of appropriately substituted pyridine derivatives followed by selective functionalization
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Stereoselective synthesis starting from chiral building blocks
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Resolution of racemic mixtures to obtain the desired stereoisomer
Each method presents different advantages in terms of yield, stereoselectivity, and scalability, with the choice of approach often depending on specific research requirements and available starting materials .
Critical Reaction Parameters and Optimization
The success of the synthesis relies heavily on careful control of reaction conditions. Table 2 summarizes key reaction parameters that influence the outcome of the synthesis:
Reaction Step | Critical Parameters | Typical Conditions | Impact on Yield/Purity |
---|---|---|---|
Hydrogenation | Catalyst type, H₂ pressure, Temperature | Rh catalyst, 0.5 MPa, 25°C | Affects stereoselectivity and conversion |
Debenzylation | Catalyst loading, Reaction time | Pd catalyst, 5 hours | Determines completeness of deprotection |
Boc Protection | Temperature, Base | 10-30°C, K₂CO₃ or DIPEA | Influences selectivity and yield |
Purification | Distillation temperature | 88-90°C/10mmHg | Critical for final purity |
Table 2: Critical parameters in the synthesis of (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Applications in Organic Synthesis and Pharmaceutical Research
The significance of (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate lies primarily in its versatility as a building block for more complex molecules, particularly in pharmaceutical development.
Role as a Synthetic Intermediate
The compound serves as a valuable intermediate in the synthesis of various bioactive molecules, particularly those requiring specific stereochemistry at multiple centers. Its utility stems from:
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The protected piperidine scaffold, which is found in numerous pharmaceutical compounds
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The free amino group, which provides a reactive handle for further functionalization
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The defined stereochemistry, which enables stereoselective synthesis of target molecules
Stereochemistry and Structural Analysis
The stereochemistry of (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a defining feature that influences its behavior in chemical reactions and potential biological activities.
Stereochemical Configuration
The compound features two stereogenic centers at positions 2 and 4 of the piperidine ring. In the (2R,4R) configuration, both the methyl group at position 2 and the amino group at position 4 are oriented on the same side of the piperidine ring, resulting in a cis relationship between these substituents .
The term "rel" in the name indicates relative stereochemistry, suggesting that while the relationship between the two stereogenic centers is defined (both R), the absolute configuration may vary. Some sources also refer to the compound as "rac-tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate," indicating that it may exist as a racemic mixture of (2R,4R) and (2S,4S) enantiomers .
Conformational Analysis
Supplier | Catalog/Part Number | Purity | Available Packaging | Additional Information |
---|---|---|---|---|
Aladdin Scientific | ALA-T630194 | ≥97% | 100 mg | For research use only |
Vulcanchem | VC2730326 | >95% | Various sizes | Not for human or veterinary use |
GlpBio | GF02726 | >95% | Various sizes | Stock solution preparation options available |
Table 3: Commercial specifications of (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Analytical Methods and Characterization
Proper characterization of (2R,4R)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is essential for confirming its identity, purity, and stereochemical configuration.
Chromatographic Analysis
Liquid chromatography is commonly employed for purity assessment of this compound. High-performance liquid chromatography (HPLC) with appropriate columns and mobile phases can effectively separate the target compound from related impurities, including stereoisomers. Typical HPLC conditions might include C18 reverse-phase columns with gradient elution using acetonitrile/water mobile phases .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the compound's structure and stereochemistry. Key diagnostic signals in the ¹H NMR spectrum would include:
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The tert-butyl group (typically a singlet at ~1.4-1.5 ppm)
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The methyl group at position 2 (doublet around 0.9-1.1 ppm)
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The protons adjacent to the amino group
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The complex splitting patterns of the piperidine ring protons
Mass spectrometry provides confirmation of the molecular weight, with expected m/z values corresponding to the molecular ion and characteristic fragmentation patterns. Infrared spectroscopy can further confirm the presence of key functional groups, including the carbamate carbonyl and primary amine .
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